molecular formula C18H16BrNO3 B4078066 3-[2-(4-bromophenyl)-2-oxoethyl]-7-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one

3-[2-(4-bromophenyl)-2-oxoethyl]-7-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No. B4078066
M. Wt: 374.2 g/mol
InChI Key: YGJZYNLVZAYXTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(4-bromophenyl)-2-oxoethyl]-7-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as BRD7929, is a chemical compound that has been studied for its potential use in scientific research. This compound is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression.

Mechanism of Action

3-[2-(4-bromophenyl)-2-oxoethyl]-7-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one is a small molecule inhibitor of BET proteins. BET proteins contain two bromodomains, which bind to acetylated lysine residues on histone proteins and other chromatin-associated proteins. This binding promotes the recruitment of transcriptional co-activators and the activation of gene transcription. Inhibition of BET proteins with small molecule inhibitors like 3-[2-(4-bromophenyl)-2-oxoethyl]-7-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one prevents this recruitment and leads to the downregulation of gene expression.
Biochemical and Physiological Effects
3-[2-(4-bromophenyl)-2-oxoethyl]-7-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to have anti-cancer and anti-inflammatory effects in preclinical studies. Inhibition of BET proteins with 3-[2-(4-bromophenyl)-2-oxoethyl]-7-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to induce apoptosis (programmed cell death) in cancer cells and to reduce inflammation in animal models of inflammatory diseases. 3-[2-(4-bromophenyl)-2-oxoethyl]-7-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has also been shown to have a synergistic effect with other anti-cancer drugs, suggesting that it may be useful in combination therapy.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[2-(4-bromophenyl)-2-oxoethyl]-7-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one in lab experiments is that it is a small molecule inhibitor, which makes it relatively easy to administer and study. However, one limitation is that it may not be selective for BET proteins and may also inhibit other bromodomain-containing proteins. This could lead to off-target effects that could confound the results of experiments.

Future Directions

There are many potential future directions for the study of 3-[2-(4-bromophenyl)-2-oxoethyl]-7-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one. One area of interest is the development of more selective BET inhibitors that do not have off-target effects. Another area of interest is the study of the effects of BET inhibition in different types of cancer and inflammatory diseases. Finally, the use of 3-[2-(4-bromophenyl)-2-oxoethyl]-7-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one in combination therapy with other anti-cancer and anti-inflammatory drugs should be further explored.

Scientific Research Applications

3-[2-(4-bromophenyl)-2-oxoethyl]-7-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has been studied for its potential use as a tool compound in the study of BET proteins. BET proteins are involved in the regulation of gene expression and have been implicated in a variety of diseases, including cancer, inflammation, and cardiovascular disease. Inhibition of BET proteins with small molecule inhibitors like 3-[2-(4-bromophenyl)-2-oxoethyl]-7-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to have anti-cancer and anti-inflammatory effects in preclinical studies.

properties

IUPAC Name

3-[2-(4-bromophenyl)-2-oxoethyl]-7-ethyl-3-hydroxy-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO3/c1-2-11-4-3-5-14-16(11)20-17(22)18(14,23)10-15(21)12-6-8-13(19)9-7-12/h3-9,23H,2,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJZYNLVZAYXTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(C(=O)N2)(CC(=O)C3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-(4-bromophenyl)-2-oxoethyl]-7-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one
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3-[2-(4-bromophenyl)-2-oxoethyl]-7-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one
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